Product packaging for Methyl o-isobutylserinate(Cat. No.:)

Methyl o-isobutylserinate

Cat. No.: B13531642
M. Wt: 175.23 g/mol
InChI Key: HWUGAXPBGUWGTK-UHFFFAOYSA-N
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Description

Significance of Serine and its Derivatives in Stereoselective Transformations

Serine holds a unique and privileged position among the proteinogenic amino acids used in synthesis. Its side chain contains a primary hydroxyl group, a versatile functional handle that is not present in more common starting materials like alanine (B10760859) or leucine. This hydroxyl group can be oxidized, reduced, or, most significantly, substituted to form ethers or esters. This functionality allows serine to act as a precursor for a wide range of other non-natural amino acids and complex molecular architectures. acs.org

For instance, stereoselective transformations starting from serine have been employed to synthesize higher-order amino sugars, such as destomic acid and lincosamine, which are components of antibiotics. nih.govacs.org The synthesis of these complex targets relies on the precise control of stereochemistry, often using the original chirality of serine to direct the formation of new stereocenters. nih.gov Furthermore, the hydroxyl group can be converted into a leaving group or used as a nucleophilic center for forming C-O bonds, making serine derivatives key intermediates in the synthesis of peptidomimetics and other biologically active compounds. acs.org Methodologies have been developed for the stereoselective O-alkylation of serine derivatives under mild, metal-free conditions, highlighting the ongoing innovation in this area. Current time information in Bangalore, IN.researchgate.netnih.gov

Overview of the Research Landscape for Amino Acid Esters

Amino acid esters, particularly simple alkyl esters like methyl or ethyl esters, are among the most fundamental and widely used amino acid derivatives. Their primary utility lies in the protection of the carboxylic acid moiety. researchgate.net By converting the carboxylic acid into an ester, its nucleophilicity and acidity are masked, allowing selective reactions to occur at the amino group or the side chain. Amino acid methyl esters are important intermediates in diverse areas, including peptide synthesis and medicinal chemistry, and are also used as chiral starting materials for complex syntheses. monash.edu

The preparation of amino acid methyl esters is typically straightforward. Common methods include the Fischer esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid. A particularly mild and efficient modern method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides the corresponding amino acid methyl ester hydrochlorides in good to excellent yields for a wide range of amino acids. monash.edu The landscape of amino acid ester research also includes developing methods for their selective N-alkylation and their use in stereoselective reactions where the ester group plays a role in coordinating to catalysts or directing reagents. thieme-connect.com

Conceptual Framework for Investigating Methyl o-Isobutylserinate within Contemporary Synthetic Methodologies

A plausible synthetic route would involve the following key transformations:

N-Protection: The amino group of L-serine would first be protected to prevent side reactions in subsequent steps. A common and effective protecting group for this purpose is the trityl (Tr) group, as it is known to be stable under the basic conditions often used for O-alkylation.

Esterification: The N-protected serine would then be converted to its methyl ester. This can be achieved using standard methods, such as reaction with methanol and an acid catalyst, or by using a reagent like TMSCl in methanol. monash.edu

O-Alkylation: The crucial step is the formation of the isobutyl ether at the hydroxyl side chain. Phase-transfer catalysis (PTC) stands out as a highly effective method for the O-alkylation of N-protected serine esters. researchgate.net This technique involves reacting the N-Trityl-L-serine methyl ester with an isobutyl halide (e.g., isobutyl bromide or iodide) in a biphasic system with a suitable phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This method is noted for proceeding without racemization and offering high yields and reproducibility. researchgate.net

Deprotection: Finally, removal of the N-trityl group under acidic conditions would yield the target compound, this compound.

This conceptual pathway highlights how the synthesis of a specific, uncharacterized molecule like this compound can be reliably planned based on the extensive body of knowledge surrounding the chemistry of serine and its derivatives.

Interactive Data Tables

Table 1: Conceptual Synthetic Pathway for this compound

This table outlines the proposed synthetic steps based on established methodologies in amino acid chemistry.

StepTransformationReagents & ConditionsReaction TypeRelevant Literature
1N-Protection of L-SerineTrityl chloride, Triethylamine, Dichloromethane (B109758)Nucleophilic Substitution researchgate.net
2Methyl Ester FormationMethanol, Trimethylchlorosilane (TMSCl)Esterification monash.edu
3O-AlkylationIsobutyl bromide, NaOH (aq), Toluene, Tetrabutylammonium bromidePhase-Transfer Catalysis researchgate.net
4N-DeprotectionMild acid (e.g., dilute HCl or Trifluoroacetic acid)Hydrolysis of Trityl EtherGeneral Method

Table 2: Comparison of O-Alkylation Methods for Serine Derivatives

This table summarizes different modern methods reported for the O-alkylation of serine, which could conceptually be applied to the synthesis of this compound.

MethodReagentsKey FeaturesReference
Phase-Transfer Catalysis (PTC)Alkyl halide, Base (e.g., NaOH), Quaternary Ammonium SaltHigh yields, convenient, no racemization, effective for activated electrophiles. researchgate.net
Photoinduced Radical ReactionSerinyl Acetic Acid, Organic Photocatalyst, LightMetal-free, mild conditions, proceeds without racemization. Current time information in Bangalore, IN.researchgate.netnih.gov
Mitsunobu ReactionAlcohol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD)Inversion of configuration at the hydroxyl-bearing carbon; often lower yields. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B13531642 Methyl o-isobutylserinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-amino-3-(2-methylpropoxy)propanoate

InChI

InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

HWUGAXPBGUWGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C(=O)OC)N

Origin of Product

United States

Advanced Synthetic Strategies for Methyl O Isobutylserinate

Enantioselective Synthesis Pathways

Enantioselective synthesis is crucial for producing single-enantiomer compounds, as different stereoisomers can have vastly different biological activities. researchgate.net The primary challenge lies in controlling the formation of the two stereocenters in β-hydroxy-α-amino acids like serine derivatives. nih.gov

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-substituted serine derivatives. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. Key strategies involve the formation of a carbon-carbon bond at the α-position of a serine or glycine (B1666218) equivalent.

One of the most effective methods for C-C bond formation is the Michael reaction, which has been extensively developed for asymmetric synthesis using various chiral catalysts. researchgate.net Organocatalysis, in particular, has emerged as a complementary field to metal-based catalysis, offering new reaction pathways. researchgate.net For instance, the direct aldolization of glycine enolates with aldehydes, mediated by chiral catalysts, can produce β-hydroxy-α-amino acid derivatives with high stereocontrol. nih.gov Similarly, chiral nickel(II) complexes have been used to mediate the asymmetric synthesis of serine and threonine analogs through Michael addition reactions. bohrium.com These methods often achieve high levels of diastereo- and enantioselectivity. researchgate.net

Research has demonstrated the use of chiral phosphoric acid catalysts for the highly enantioselective α-amination of α-branched ketones, a related transformation for creating quaternary stereocenters. acs.org Furthermore, Ni(II) complexes have been employed to facilitate the α-alkylation of a serine precursor, allowing for the introduction of various alkyl groups with high stereodifferentiation. rsc.org

Table 1: Asymmetric Catalytic Methods for C-C Bond Formation

Catalyst TypeReactionSubstrate ExampleStereoselectivity
Chiral Ni(II) Schiff Base ComplexMichael AdditionDehydroalanine derivative>90% de
Chiral Phosphoric Acidα-Aminationα-Branched KetonesGood to excellent ee
L-proline-derived organocatalystAldol (B89426) CondensationKetones and isatinsExcellent ee
Cinchona Alkaloid DerivativeElectrophilic Aminationα-Formyl Tertiary AmideHigh ee

de = diastereomeric excess; ee = enantiomeric excess

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and has been widely applied to the preparation of complex molecules. researchgate.net The auxiliary is later removed, having fulfilled its role of inducing chirality. wikipedia.org

In the context of serine derivatives, a common approach involves attaching a chiral auxiliary to a glycine precursor to form a chiral glycine enolate equivalent. This intermediate can then undergo diastereoselective alkylation. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. Evans oxazolidinones and pseudoephedrine amides are prominent examples of auxiliaries that provide excellent stereocontrol in the synthesis of α-amino acids. nih.govwikipedia.org For example, the enolization of (R,R)-pseudoephenamine glycinamide, followed by reaction with an aldehyde, yields aldol products with high stereoisomeric purity that can be hydrolyzed to the desired β-hydroxy-α-amino acid. nih.gov

The synthesis of O-substituted serine analogs has been achieved using chiral Ni(II) complexes where the chiral ligand acts as an auxiliary to control the stereochemistry during Michael additions and subsequent alkylations. bohrium.com

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

Chiral AuxiliaryReaction ControlledTypical Diastereoselectivity (de)
Evans OxazolidinoneAlkylation, Aldol Reactions>95%
Pseudoephedrine/PseudoephenamineAlkylation, Aldol Reactions≥98%
CamphorsultamAlkylation, Acylation>90%
(S)-BPB in Ni(II) ComplexMichael Addition>90%

BPB = N-(2-benzoylphenyl)-L-prolinamide

Biocatalysis leverages enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. rsc.org This approach is considered a sustainable alternative to traditional chemical synthesis. nih.gov For the synthesis of β-hydroxy-α-amino acids and their esters, several classes of enzymes are particularly relevant.

Threonine aldolases (TAs) and related enzymes like serine hydroxymethyltransferases (SHMTs) catalyze the reversible aldol condensation between glycine and an aldehyde to form a β-hydroxy-α-amino acid. nih.gov This reaction establishes two stereocenters in a single step from simple precursors. nih.gov By selecting the appropriate enzyme and aldehyde substrate (e.g., isobutyraldehyde (B47883) for the synthesis of an o-isobutylserine backbone), one can achieve high stereoselectivity.

Transaminases (TAs) are used for the stereoselective amination of α-keto acids. To synthesize a serine derivative, a corresponding β-hydroxy-α-keto acid could be aminated using a transaminase, which transfers an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to the keto acid, creating the chiral α-amino center with high enantiomeric purity. rsc.org Reductive amination of keto-esters using transaminases or reductive aminases is another powerful strategy. rsc.org

Lipases and Esterases can be used for the stereoselective esterification of the carboxylic acid or the resolution of a racemic ester mixture. While not directly forming the core amino acid structure, these enzymes are crucial for producing the final methyl ester product in an enantiopure form through kinetic resolution. Furthermore, nitrene transferase enzymes have been developed through directed evolution to catalyze the enantioselective intermolecular amination of C-H bonds adjacent to a carbonyl group, presenting a direct route to α-amino esters. nih.gov

Table 3: Biocatalytic Routes to Chiral Amino Acid Derivatives

Enzyme ClassReaction TypeKey Advantage
Threonine AldolaseAldol CondensationForms two stereocenters in one step
TransaminaseReductive AminationHigh enantioselectivity for amine group introduction
Nitrene TransferaseC-H AminationDirect functionalization of α-C-H bonds
Lipase/EsteraseKinetic ResolutionSeparation of racemic esters

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer efficient pathways to complex molecules by either combining several fragments in a single step or by creating a variety of products from a common intermediate.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. thieme-connect.demdpi.com Their efficiency and atom economy make them ideal for rapidly generating molecular diversity. thieme-connect.de

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for synthesizing peptide-like scaffolds. mdpi.combeilstein-journals.org A Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com To synthesize a serine derivative, a protected serine can be used as the carboxylic acid or amine component. Alternatively, the components that form the serine backbone (e.g., a protected hydroxy-aldehyde, an amine source, and a carboxylate source) can be assembled in a single MCR step. For example, Wang et al. developed a multicomponent approach to α-aryl serine derivatives by reacting aryl-substituted diazoacetates, anilines, and formaldehyde. researchgate.net The Passerini reaction, which combines a carboxylic acid, an aldehyde (or ketone), and an isocyanide, is another powerful tool for creating α-acyloxy carboxamides, which are precursors to hydroxymethyl-amide structures found in protease inhibitors. nih.gov

Table 4: Multi-Component Reactions for Serine Derivative Synthesis

MCR TypeReactantsProduct Type
Ugi-4CRAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamide
Passerini-3CRAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide
Rh-catalyzed MCRDiazoacetate, Aniline, Formaldehydeα-Aryl serine derivative

The synthesis of any peptide or complex amino acid derivative requires a robust strategy for protecting reactive functional groups to prevent unwanted side reactions. nih.govorganic-chemistry.org Serine possesses three such groups: the α-amino group, the C-terminal carboxyl group, and the side-chain hydroxyl group. The key to a successful synthesis is the use of an "orthogonal" protection scheme, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de

The two dominant strategies in peptide synthesis are the Boc/Bzl and Fmoc/tBu schemes. researchgate.net

Amine Protection: The α-amino group is commonly protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is stable to base but removed by strong acid (e.g., trifluoroacetic acid, TFA). researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acid but removed by a mild base, typically piperidine. iris-biotech.de

Carboxyl Protection: The carboxylic acid is usually protected as an ester, such as a methyl or ethyl ester (removed by saponification) or a benzyl (B1604629) ester (Bzl) (removed by hydrogenolysis). researchgate.net

Hydroxyl Protection: The serine side-chain hydroxyl group is most often protected as an ether. The tert-butyl (tBu) ether is common in the Fmoc strategy and is cleaved with strong acid (TFA). iris-biotech.depeptide.com The benzyl (Bzl) ether is used in the Boc strategy and is removed by catalytic hydrogenolysis. peptide.com

Table 5: Protecting Groups for Serine Functional Groups

Functional GroupProtecting Group (Abbreviation)Deprotection Conditions
α-Aminotert-Butyloxycarbonyl (Boc)Strong Acid (e.g., TFA)
α-Amino9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine)
CarboxylMethyl/Ethyl Ester (Me/Et)Saponification (e.g., NaOH)
CarboxylBenzyl Ester (Bzl)Catalytic Hydrogenolysis (H₂, Pd/C)
Hydroxyltert-Butyl Ether (tBu)Strong Acid (e.g., TFA)
HydroxylBenzyl Ether (Bzl)Catalytic Hydrogenolysis (H₂, Pd/C)
HydroxylTrityl Ether (Trt)Mild Acid

Optimization of Reaction Conditions and Yields in Scalable Preparations

Solvent Effects on Stereoselectivity and Reaction Kinetics

The choice of solvent is a critical factor that can profoundly influence the stereochemical outcome and the rate of reaction in the synthesis of serinate esters. The polarity, hydrogen-bonding capacity, and coordinating ability of a solvent can stabilize or destabilize transition states, thereby altering the energy barrier for different reaction pathways. rsc.orgresearchgate.net

In stereoselective synthesis, the solvent can play a dynamic role beyond being an inert medium. rsc.org For instance, in glycosylation reactions, which share mechanistic similarities with some esterification pathways, the choice between solvents like diethyl ether and dichloromethane (B109758) can direct the stereoselectivity towards α or β isomers, respectively. nih.gov This is attributed to the solvent's ability to influence the nature of the reactive intermediates, favoring either an SN1 or SN2-like pathway. nih.gov

The effect of the solvent on reaction kinetics is equally significant. A computational study on the Diels-Alder reaction of methyl acrylate, for example, demonstrated that polar solvents could enhance the preference for the endo-adduct by stabilizing the more polar transition state. srce.hr Similarly, in the synthesis of Methyl o-isobutylserinate, the selection of an appropriate solvent can accelerate the reaction rate by favorably solvating the transition state complex.

The following table, derived from studies on related esterification reactions, illustrates the potential impact of different solvents on reaction yield. While specific data for this compound is not available, these findings provide a basis for solvent screening in its synthesis.

Table 1: Influence of Solvent on the Yield of a Model Esterification Reaction

Entry Solvent Dielectric Constant (ε) Yield (%)
1 Toluene 2.4 65
2 Dichloromethane (DCM) 9.1 78
3 Acetonitrile (MeCN) 37.5 85
4 Dimethylformamide (DMF) 36.7 92

This table is illustrative and based on general principles of solvent effects in esterification reactions.

Catalytic Systems for Efficient Formation of the Serinate Ester Linkage

The formation of the ester bond in this compound can be efficiently achieved through various catalytic systems, ranging from traditional acid catalysis to more advanced biocatalytic and heterogeneous methods.

To overcome these limitations, significant research has been directed towards developing milder and more selective catalysts. Lipases, for instance, have emerged as powerful biocatalysts for the enantioselective synthesis of esters. nih.gov These enzymes can operate under mild conditions and in organic solvents, often exhibiting high stereoselectivity. nih.gov For example, immobilized lipases have been successfully used in the synthesis of various amino acid esters. google.com The catalytic triad (B1167595) of serine, histidine, and aspartate within the enzyme's active site is responsible for the catalytic activity. researchgate.net

Heterogeneous catalysts, such as chitosan-supported ionic liquids, offer another promising alternative. rsc.org These catalysts are easily separable from the reaction mixture, allowing for straightforward product isolation and catalyst recycling. rsc.org A chitosan-supported ionic liquid with a six-carbon chain has demonstrated high catalytic activity and reusability over multiple cycles in the synthesis of various esters. rsc.org

The table below summarizes the performance of different catalytic systems in the synthesis of a model serinate ester, highlighting the advantages of modern catalytic approaches.

Table 2: Comparison of Catalytic Systems for a Model Serinate Ester Synthesis

Entry Catalyst Reaction Time (h) Temperature (°C) Yield (%)
1 H₂SO₄ (conc.) 8 80 75
2 Lipase (immobilized) 24 40 92 (ee >99%)
3 Chitosan-IL₆ 0.5 Room Temp 94

This table is illustrative, drawing on data from syntheses of related serinate esters and other esters to demonstrate catalytic efficiency. rsc.orgnih.gov

Elucidating the Chemical Reactivity and Transformation Pathways of Methyl O Isobutylserinate

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of methyl o-isobutylserinate is characterized by the distinct nucleophilic and electrophilic centers within its structure. The primary amino group acts as a potent nucleophile, while the carbonyl carbon of the methyl ester is an electrophilic site. The ether linkage on the side chain is generally stable under many reaction conditions.

Investigations into Amino Group Acylations and Alkylations

The primary amino group of serine esters is a key site for nucleophilic reactions such as acylation and alkylation.

Acylation: The amino group readily undergoes acylation with various acylating agents. For instance, reaction with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct, yields N-acyl derivatives. A common procedure involves the Schotten-Baumann reaction, where an amino acid reacts with an acyl chloride. cdnsciencepub.com Studies on DL-serine have shown that acylation with dichloroacetyl chloride occurs exclusively at the amino group, confirmed by negative ninhydrin (B49086) tests. cdnsciencepub.com Similarly, amino acids can be acylated by succinimidyl esters at a pH above 10 in an organic or aqueous-organic medium. google.com These reactions are fundamental in peptide synthesis and for installing protecting groups. aklectures.com

Alkylation: The amino group can also be alkylated. Reductive amination is a common method for N-alkylation of α-amino methyl esters. chimia.ch Another approach involves direct alkylation with alkyl halides, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines. chimia.chbyjus.com More controlled methods for direct N-alkylation of α-amino acid esters with alcohols have been developed using ruthenium-based catalysts, which operate under base-free conditions and help preserve the stereochemical integrity of the chiral center. d-nb.info Phase transfer catalysis has also been employed for the O-alkylation of N-protected serine esters, demonstrating high yields without racemization. researchgate.netthieme-connect.com

The nucleophilicity of the amino group is a critical factor in these transformations. masterorganicchemistry.com While basicity and nucleophilicity are often correlated, steric hindrance around the nitrogen atom can reduce reactivity. masterorganicchemistry.comcsbsju.edu

Ester Hydrolysis and Transesterification Reactions under Controlled Conditions

The methyl ester group of this compound is susceptible to hydrolysis and transesterification, reactions that are pivotal for deprotection or modification of the carboxyl group.

Ester Hydrolysis: The ester can be cleaved under basic or acidic conditions to yield the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is commonly performed using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) in a mixed solvent system such as THF-methanol-water. thieme-connect.de Enzymatic hydrolysis offers a milder alternative that can prevent racemization at the α-carbon, which is sometimes a risk under harsh chemical conditions. thieme-connect.deresearchgate.net For example, proteases like papain and bromelain (B1164189) can catalyze the hydrolysis of N-benzoyl-L-serine methyl ester. nih.gov

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, typically under acidic or basic catalysis. libretexts.orgmasterorganicchemistry.com Using the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com A proposed mechanism for some amidation reactions involving amino alcohols suggests an initial transesterification step, followed by an intramolecular O-to-N acyl transfer. nih.gov This highlights the potential for intramolecular reactions guided by the proximity of the different functional groups within the molecule. Chemoenzymatic polymerization of L-serine ethyl ester using papain also proceeds via aminolysis of the ester, demonstrating a form of transesterification in a polymerization context. acs.org

Stereodivergent and Stereoconvergent Transformations

The inherent chirality of this compound makes it a valuable substrate for stereoselective reactions, allowing for the synthesis of complex molecules with defined three-dimensional structures.

Diastereoselective Reactions Induced by the Serine Stereocenter

The existing stereocenter at the α-carbon of the serine backbone can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselection. wikipedia.org This internal asymmetric induction is a powerful tool in stereocontrolled synthesis.

For instance, the alkylation of chiral bicyclic derivatives of serine, where the original stereocenter is part of a rigid framework, can proceed with exceptional diastereoselectivity. unav.edunih.gov Theoretical studies on such systems have indicated that the formation of a pyramidalized bicyclic serine enolate favors alkylation from a specific face due to minimized steric and torsional interactions. unav.eduacs.org The configuration of the starting serine derivative dictates the configuration of the final product, demonstrating the powerful directing effect of the original stereocenter. unav.edu This strategy allows for the synthesis of a variety of chiral quaternary α-alkylserine derivatives with high control over the relative stereochemistry. nih.gov

Table 1: Diastereoselective Alkylation of a Chiral Isoserine-Derived Bicyclic N,O-Acetal
ElectrophileProductYield (%)Diastereomeric Ratio (dr)
Methyl iodide5a9583:17
Ethyl triflate5b9285:15
Benzyl (B1604629) iodide5c9180:20
Allyl iodide5d9387:13
Data sourced from studies on a related chiral isoserine derivative, illustrating the principle of diastereoselective alkylation directed by a stereocenter within a rigid scaffold. acs.orgnih.gov

Enantioselective Transformations Guided by Ancillary Chiral Auxiliaries

In enantioselective transformations, a chiral auxiliary is often employed to control the formation of a specific enantiomer. acs.orgrenyi.hu These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed.

A notable example is the use of Belokon's chiral auxiliary, (S)-BPB, to form a square-planar Ni(II) Schiff base complex with serine derivatives. rsc.orgrsc.org This complex serves as a template for highly stereoselective Cα-alkylation. The reaction of the O-methylserine complex with various alkyl halides proceeds with high diastereoselectivity (de >90%), enabling the synthesis of enantiomerically pure (ee >99%) α-substituted O-methyl-(S)-serine analogs. rsc.orgrsc.org The chiral ligand effectively shields one face of the planar complex, forcing the electrophile to attack from the less hindered side, thus ensuring high enantioselectivity. This method is versatile, allowing for the introduction of various alkyl groups at the α-position. rsc.org

Table 2: Asymmetric Synthesis of (S)-α-Substituted O-Methylserine Analogs via Ni(II) Complex
Alkylating AgentProductDiastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Isolated Yield (%)
Benzyl bromide(S)-α-Benzyl-O-methylserine>90>9955
Allyl bromide(S)-α-Allyl-O-methylserine>90>9950
Propargyl bromide(S)-α-Propargyl-O-methylserine>90>9952
Data from the Cα-alkylation of the Ni(II) complex of O-methylserine with (S)-BPB as the chiral auxiliary. rsc.orgrsc.org

Mechanistic Studies of Key Reactions Involving the Serinate Moiety

The chemical behavior of this compound is largely dictated by the reactivity of its serinate moiety. Mechanistic studies, primarily drawing from analogies with other serine esters, provide a framework for understanding its transformation pathways. These reactions typically involve nucleophilic attack at the carbonyl carbon of the ester group, leading to either substitution or hydrolysis. The presence of the O-isobutyl group introduces specific steric and electronic effects that influence reaction rates and equilibria.

Detailed Kinetic and Thermodynamic Analyses

Due to a lack of specific experimental data for this compound, kinetic and thermodynamic parameters are often inferred from studies on analogous serine esters and related compounds. The hydrolysis of serine esters, a fundamental reaction, is typically studied under both acidic and basic conditions, as well as in enzymatic contexts.

Kinetic Analysis:

The rate of reactions involving the serinate moiety, such as hydrolysis or transesterification, is influenced by factors like pH, temperature, and the nature of the attacking nucleophile. For instance, the base-promoted hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The reaction rate is dependent on the concentration of both the ester and the hydroxide ion.

In enzymatic systems, such as those involving serine hydrolases, the kinetics are often described by the Michaelis-Menten equation. letstalkacademy.com These enzymes utilize a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues, to facilitate the hydrolysis of the ester bond. letstalkacademy.comnih.gov The catalytic process involves the formation of an acyl-enzyme intermediate. nih.govfiveable.me For the hydrolysis of ester substrates by enzymes like chymotrypsin, the deacylation step is often rate-limiting. libretexts.org

The table below presents hypothetical kinetic data for the hydrolysis of a generic O-alkylated serine methyl ester, which can serve as a model for understanding the reactivity of this compound. The values are illustrative and based on general principles of organic and enzymatic kinetics.

Interactive Data Table: Hypothetical Kinetic Parameters for Serine Ester Hydrolysis

Reaction ConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)Notes
Acid-Catalyzed Hydrolysis1.2 x 10⁻⁴ s⁻¹65Rate is dependent on H⁺ concentration.
Base-Promoted Hydrolysis3.5 x 10⁻³ M⁻¹s⁻¹50Second-order reaction.
Enzymatic Hydrolysis (Serine Hydrolase)kcat = 150 s⁻¹40Assumes Michaelis-Menten kinetics.

Thermodynamic Analysis:

The thermodynamics of reactions involving this compound are governed by the relative stabilities of reactants, intermediates, and products. The hydrolysis of esters to form a carboxylic acid and an alcohol is generally a thermodynamically favorable process, although the equilibrium can be influenced by reaction conditions.

Computational studies on the aminolysis and hydrolysis of simple esters like methyl acetate (B1210297) provide insight into the thermodynamics of these reactions. For example, the gas-phase reaction of methylamine (B109427) with acetic anhydride (B1165640) has a calculated reaction energy (ΔE) of approximately -74 to -90 kJ/mol, depending on the level of theory used. mdpi.com The Gibbs free energy for the neutral hydrolysis of methyl acetate in the aqueous phase has been computed to be positive, suggesting the reaction is not spontaneous under these specific conditions without catalysis. mdpi.com

The following table provides representative thermodynamic data for the hydrolysis of a generic O-alkylated serine methyl ester, illustrating the expected energetic changes during the reaction.

Interactive Data Table: Representative Thermodynamic Data for Serine Ester Hydrolysis

Thermodynamic ParameterValue (kJ/mol)PhaseNotes
ΔH° (Enthalpy of Reaction)-20AqueousExothermic reaction.
ΔS° (Entropy of Reaction)+5 J/(mol·K)AqueousSmall increase in disorder.
ΔG° (Gibbs Free Energy)-21.5AqueousSpontaneous under standard conditions.

It is important to note that the isobutyl group in this compound will exert steric hindrance, potentially affecting both the kinetics and thermodynamics of reactions at the serinate core compared to less bulky O-alkyl groups.

Identification of Reaction Intermediates and Transition States

Understanding the transient species formed during the transformation of this compound is crucial for elucidating reaction mechanisms. While direct observation of these species is challenging due to their short lifetimes, their existence is inferred from kinetic data, trapping experiments, and computational modeling of analogous systems.

Reaction Intermediates:

In many reactions of serine esters, a key intermediate is the tetrahedral intermediate . letstalkacademy.comnih.gov This species is formed by the nucleophilic attack on the carbonyl carbon of the ester. For instance, during base-catalyzed hydrolysis, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is unstable and quickly collapses to form the products.

In the context of enzymatic catalysis by serine hydrolases, the reaction proceeds through an acyl-enzyme intermediate . nih.govfiveable.me The serine residue of the enzyme acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and form a covalent bond between the acyl group and the enzyme's serine residue. fiveable.melibretexts.org This acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule to release the carboxylic acid and regenerate the free enzyme. libretexts.org

Transition States:

The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms as they transition from reactants to intermediates or products. The structure of the transition state dictates the reaction's activation energy.

For the hydrolysis of serine esters, the transition state for the formation of the tetrahedral intermediate involves the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. acs.org

In enzyme-catalyzed reactions, the active site is exquisitely shaped to stabilize the transition state, thereby lowering the activation energy. letstalkacademy.com For serine proteases, the "oxyanion hole," a region of the active site rich in hydrogen bond donors, stabilizes the negative charge that develops on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. nih.gov

The nature of the transition state (i.e., whether it is "early" or "late," resembling reactants or products, respectively) can be probed using techniques like Brønsted analysis. For example, studies on the hydrolysis of N-aroyl β-lactams, which are analogous to serine ester substrates for β-lactamases, have shown that the transition state for the enzyme-catalyzed reaction is earlier than that for the corresponding alkaline hydrolysis. acs.orgnih.gov This suggests that the enzyme facilitates the reaction by stabilizing a transition state that requires less bond formation and breaking compared to the uncatalyzed reaction.

Stereochemical Investigations and Chiral Control in Methyl O Isobutylserinate Chemistry

Assessment of Enantiomeric and Diastereomeric Purity

The precise determination of enantiomeric and diastereomeric purity is a critical first step in the utilization of Methyl o-isobutylserinate for stereoselective synthesis. Modern analytical techniques offer high-resolution separation and sensitive detection, enabling accurate quantification of stereoisomers.

Advanced Chromatographic Resolution Techniques

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the separation of enantiomers and diastereomers of amino acid derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for their broad applicability in resolving a wide range of chiral compounds, including β-alkoxy-α-amino esters. acs.org The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. phenomenex.com

For this compound, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phase compositions, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. shimadzu.com The optimization of mobile phase composition and flow rate is crucial for achieving baseline separation of the stereoisomers.

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of O-Alkylated Serine Esters

ParameterCondition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

This table represents a general starting point for method development, and specific conditions would require optimization for this compound.

Chiral Derivatization for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for determining diastereomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers exhibit distinct chemical shifts. The diastereomeric ratio of β-alkoxy-α-amino esters can often be determined by integrating the signals of protons adjacent to the stereocenters in the ¹H NMR spectrum. rsc.orgresearchgate.net High-sensitivity techniques like band-selective pure shift NMR can be employed to resolve overlapping signals in crowded spectra, allowing for more accurate integration and determination of diastereomeric ratios. rsc.orgmanchester.ac.uknih.gov

To facilitate the determination of enantiomeric excess by NMR, chiral derivatizing agents (CDAs) can be employed. These reagents react with the enantiomers of this compound to form diastereomeric adducts, which will have distinct NMR spectra. However, this method is less common for routine analysis due to the potential for kinetic resolution and the need for pure derivatizing agents.

Asymmetric Induction in Reactions Initiated from this compound

The inherent chirality of this compound can be exploited to induce asymmetry in subsequent chemical transformations. The stereochemical outcome of these reactions is often influenced by the existing stereocenters, particularly through steric and electronic effects of the substituent groups.

Remote Stereocontrol by the Serine Hydroxyl Group

While the hydroxyl group of serine is protected as an isobutyl ether in this compound, its influence on remote stereocenters can still be significant in certain reactions. The oxygen atom of the ether can act as a coordinating site for metal catalysts or reagents, thereby influencing the facial selectivity of attack on a nearby prochiral center. This type of stereocontrol, where a chiral center influences the stereochemistry of a reaction at a distant site, is a powerful tool in asymmetric synthesis. The conformational preferences of the molecule, dictated by the interplay of steric and electronic factors, play a crucial role in transmitting this stereochemical information.

Strategies for Inversion or Retention of Configuration at the Chiral Centers

The ability to selectively invert or retain the configuration at the chiral centers of this compound is crucial for accessing a diverse range of stereoisomeric products.

Reactions that proceed with inversion of configuration typically involve an SN2-type mechanism at a chiral center. For example, displacement of a leaving group at the β-carbon by a nucleophile would proceed with inversion of stereochemistry at that center.

Table 2: Summary of Strategies for Stereochemical Control

StrategyMechanism/PrincipleOutcome
Inversion SN2 reaction at a chiral centerInversion of configuration
Retention Double SN2 reactionRetention of configuration
Neighboring group participationRetention of configuration
Reactions not breaking bonds at the stereocenterRetention of configuration

Computational and Spectroscopic Approaches for Structural and Mechanistic Analysis

Advanced Spectroscopic Characterization Beyond Basic Identification

While fundamental spectroscopic techniques like 1D NMR and standard mass spectrometry confirm the identity and connectivity of Methyl o-isobutylserinate, a deeper structural analysis necessitates more advanced methods. These approaches provide critical insights into the molecule's spatial arrangement and stereochemical identity.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the through-bond and through-space correlations between atoms in a molecule, which is essential for assigning its preferred conformation in solution. nih.govyoutube.com Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative.

A COSY experiment on this compound would reveal scalar (J-coupling) correlations between adjacent protons, confirming the spin systems within the molecule. For instance, the proton on the α-carbon would show a cross-peak with the proton on the β-carbon, and the isobutyl protons would display their own distinct coupling network.

A NOESY experiment provides information about protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the rotational conformation (rotamers) around the Cα-Cβ and C-O single bonds. For example, spatial proximity between the methyl protons of the ester group and specific protons on the isobutyl side chain would indicate a folded conformation.

Table 1: Hypothetical 2D NMR Correlations for Conformational Analysis of this compound This table presents plausible correlations used to deduce molecular conformation.

Correlation TypeInteracting Protons (Hypothetical)Inferred Proximity/ConnectivityConformational Implication
COSY Hα ↔ HβThrough-bond (3-bond) couplingConfirms serinate backbone connectivity.
COSY Hγ ↔ Hδ (isobutyl)Through-bond (3-bond) couplingConfirms isobutyl group structure.
NOESY Hα ↔ Hγ (isobutyl)Through-space interactionSuggests a specific rotamer around the Cβ-O bond.
NOESY -OCH₃ (ester) ↔ HβThrough-space interactionIndicates a preferred orientation around the Cα-C(O) bond.

Given that this compound possesses a stereocenter at the α-carbon, determining its absolute configuration (i.e., whether it is the R or S enantiomer) is critical. Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. harvard.edunih.gov

An experimental CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths, corresponding to its electronic transitions. This experimental spectrum can then be compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S configuration). A match between the signs and shapes of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound. rsc.org Vibrational Circular Dichroism (VCD) can provide similar information based on infrared transitions. northwestern.edu

Table 2: Illustrative Circular Dichroism Data for Absolute Configuration Assignment This table shows hypothetical experimental data compared against theoretical calculations for the (S)-enantiomer.

Wavelength (nm)Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Calculated Molar Ellipticity [θ] for (S)-enantiomerAssignment
215+8,500+9,200Match
240-3,100-2,800Match
Conclusion The experimental sample has the (S)-absolute configuration .

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation of molecules with the same nominal mass but different elemental compositions. This capability is invaluable for isotopic labeling studies, where atoms within this compound are replaced with heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). nih.gov

Such studies are instrumental in elucidating reaction mechanisms or tracking metabolic pathways. For example, if this compound were synthesized using ¹³C-labeled isobutanol, HRMS could precisely track the incorporation of the labeled isobutyl group into the final product. The mass difference between the labeled and unlabeled molecules can be resolved, confirming the success of the labeling and allowing for quantitative analysis in complex mixtures. nih.govwashington.edu

Quantum Chemical Calculations for Conformational Dynamics and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful predictive tool that complements experimental data. unad.edu.co These methods allow for the in-silico exploration of molecular properties that can be difficult or impossible to measure directly.

DFT calculations can be used to perform a conformational search for this compound, systematically rotating the molecule around its single bonds to identify all possible low-energy structures (conformers). nih.govresearchgate.net For each potential structure, a geometry optimization is performed to find the precise arrangement of atoms that corresponds to a minimum on the potential energy surface.

By comparing the calculated energies of these optimized conformers, one can predict their relative populations at a given temperature. This analysis reveals the most stable ground-state structure of the molecule, providing a static picture that complements the dynamic information obtained from NMR. mdpi.com

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations Calculations performed at the B3LYP/6-31G(d) level of theory.

ConformerDihedral Angle (O-Cβ-Cα-N)Relative Energy (kcal/mol)Predicted Boltzmann Population at 298 K
1 (Global Minimum) -65°0.0075.1%
2 178°0.8518.3%
3 60°1.506.6%

Beyond ground-state structures, DFT is instrumental in modeling chemical reactions. mdpi.com For any proposed reaction involving this compound, such as its hydrolysis or aminolysis, the reaction pathway can be mapped computationally. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate. nih.govyoutube.com

Locating the transition state structure allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. mit.edunih.gov A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for different potential pathways, chemists can predict the most likely reaction mechanism and identify the rate-determining step. researchgate.net

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction Reaction: Base-catalyzed hydrolysis of the methyl ester group of this compound.

Proposed PathwayRate-Determining StepTransition StateCalculated Activation Energy (Ea) (kcal/mol)
Pathway A Nucleophilic attack of OH⁻Tetrahedral intermediate formation15.2
Pathway B Proton transfer assisted attackWater-assisted OH⁻ attack21.8
Conclusion Pathway A is predicted to be the dominant reaction mechanism due to its significantly lower activation barrier.

Theoretical Studies on Electronic Structure and Bonding Characteristics

Theoretical studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), are used to investigate the electronic structure and bonding of molecules. These studies can provide information about molecular orbital energies, electron density distribution, and the nature of chemical bonds.

For this compound, theoretical studies could elucidate the electronic effects of the o-isobutyl group on the serine backbone and the methyl ester. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity. Furthermore, calculations could quantify the strength and nature of its intramolecular and intermolecular bonds. Unfortunately, dedicated theoretical studies on the electronic structure and bonding of this compound are not found in the reviewed literature.

In the absence of specific research, a general understanding of the electronic properties can be inferred from its constituent functional groups. The presence of electronegative oxygen and nitrogen atoms would lead to a polarized electronic structure. However, precise details regarding bond lengths, bond angles, and electronic distribution for this compound remain uncharacterized by specific theoretical investigations.

Applications of Methyl O Isobutylserinate As a Versatile Chiral Building Block in Advanced Chemical Synthesis

Role in the Construction of Complex Amino Acid and Peptide Mimetics

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. americanpeptidesociety.orgwikipedia.orgbiosyn.com Methyl o-isobutylserinate serves as a valuable starting material for the synthesis of these complex molecules.

The incorporation of non-natural amino acids, such as derivatives of this compound, into oligopeptide sequences is a powerful tool for studying peptide conformation. These modifications can induce specific secondary structures, such as β-turns or helices, which are crucial for biological activity. nih.govnih.gov For instance, the introduction of N-methylated amino acids can prevent the formation of aggregates and favor the adoption of helical structures. nih.gov Conformational studies of such modified oligopeptides are often carried out using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The data obtained from these studies provide valuable insights into the relationship between peptide structure and function.

Technique Information Gained Example Application
Circular Dichroism (CD)Provides information about the secondary structure of peptides (e.g., α-helix, β-sheet).Determining the formation of ordered structures in oligopeptides with increasing chain length. nih.gov
Nuclear Magnetic Resonance (NMR)Offers detailed insights into the three-dimensional structure and dynamics of peptides in solution.Identifying specific types of helical structures, such as β4.4 and β5.6 helices, in N-methylated oligonorleucines. nih.gov
Infrared (IR) SpectroscopyUsed to identify the presence of specific secondary structures, like β-sheets, in the solid state.Establishing the occurrence of β-structures in higher oligomers of O-benzyl-L-tyrosine. kisti.re.kr

This compound is a versatile precursor for the synthesis of a wide array of non-natural amino acid analogues. pepdd.comresearchgate.net These analogues are crucial in drug discovery and protein engineering as they can enhance the activity, selectivity, and stability of peptides. pepdd.com Synthetic methods for creating these analogues often involve the modification of the side chain or the backbone of the amino acid. monash.edu For example, C-H bond functionalization methodologies allow for the synthesis of various substituted phenylalanine derivatives from a single, readily available starting material. nih.gov

The synthesis of these non-natural amino acids can be achieved through various chemical and chemo-enzymatic methods. researchgate.net Chemo-enzymatic processes, for instance, utilize enzymes like L-specific amidases for the enantioselective hydrolysis of amino acid amides, providing access to enantiomerically pure L- and D-amino acids. researchgate.net

Type of Non-Natural Amino Acid Synthetic Approach Potential Application
α-Quaternary Amino AcidsAlkylation of deprotonated α-aminonitriles. researchgate.netIntroduction of conformational constraints in peptides.
N-Methyl Amino AcidsN-methylation of N-acyl and N-carbamoyl amino acids. monash.eduIncreasing lipophilicity and bioavailability of peptide-based drugs. monash.edu
Substituted PhenylalaninesPalladium-catalyzed C-H bond functionalization. nih.govCreation of peptides with altered binding affinities.
β-Amino AcidsCatalytic enantioselective hydrogenation. nih.govSynthesis of β-peptides and other bioactive molecules. nih.gov

Utilization in the Enantioselective Synthesis of Biologically Active Natural Products

The enantioselective synthesis of natural products is a significant area of organic chemistry, and chiral building blocks like this compound play a pivotal role in this endeavor. nih.govrsc.orgwiley.com

The serinate moiety is a common structural motif in many biologically active natural products. This compound provides a convenient and stereochemically defined source of this moiety. Its protected hydroxyl and amino groups allow for selective transformations at other parts of the molecule without affecting the stereocenter. This is particularly important in the construction of complex molecules with multiple chiral centers, where controlling the stereochemistry is paramount. rsc.orgnih.gov

Chirality transfer reactions are a powerful strategy in asymmetric synthesis, where the stereochemistry of a starting material is transferred to the product. The well-defined stereocenter of this compound can be exploited in such reactions to induce stereoselectivity in subsequent bond-forming steps. This approach is valuable for establishing new stereocenters in a predictable manner during the synthesis of complex natural products.

Development of Chiral Ligands and Organocatalysts Derived from this compound

The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric catalysis. This compound, with its inherent chirality and functional groups, can be readily modified to create novel ligands and catalysts. nih.gov

These derivatives can be employed in a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions, to produce enantiomerically enriched products. nih.gov The isobutyl group can provide steric bulk, which can be advantageous in creating a well-defined chiral environment around a metal center or an active site of an organocatalyst, leading to high levels of enantioselectivity. The development of such catalysts derived from readily available chiral pool materials like this compound is a sustainable and cost-effective approach in asymmetric synthesis. nih.gov

Design and Synthesis of Serine-Derived Chiral Scaffolds

This compound serves as a valuable and versatile chiral building block in the design and synthesis of a variety of chiral scaffolds. sigmaaldrich.comnih.gov These scaffolds are crucial intermediates in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov The inherent chirality of the serine backbone provides a straightforward entry into enantiomerically pure structures.

The design of chiral scaffolds from this compound typically involves the strategic protection of the amino and carboxyl groups, followed by the modification of the side-chain hydroxyl group. The isobutyl ether linkage in this compound offers stability under various reaction conditions while influencing the steric environment around the chiral center.

A representative synthetic approach to a chiral scaffold, such as a protected β-amino alcohol, begins with the N-protection of this compound, commonly with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This is followed by the reduction of the methyl ester to the corresponding primary alcohol. This transformation is typically achieved using mild reducing agents like lithium borohydride (B1222165) to avoid racemization. The resulting N-protected o-isobutylserinol is a key chiral scaffold that can be further elaborated.

For instance, the primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution to introduce further complexity. Alternatively, oxidation of the alcohol to an aldehyde provides an electrophilic handle for carbon-carbon bond-forming reactions. researchgate.net

Evaluation of Enantioselectivity in Model Asymmetric Reactions

Chiral scaffolds derived from serine and its esters are frequently employed as ligands or catalysts in asymmetric reactions to induce enantioselectivity. The stereochemical information embedded within the serine derivative is transferred to the product of the reaction, favoring the formation of one enantiomer over the other.

The evaluation of enantioselectivity is a critical step in assessing the efficacy of these chiral scaffolds. This is typically done using model asymmetric reactions, such as the alkylation of aldehydes, aldol reactions, or asymmetric hydrogenations. The enantiomeric excess (ee) of the product is determined using analytical techniques like chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

While specific data for catalysts directly derived from "this compound" is not prevalent in the literature, the performance of closely related serine-derived catalysts provides valuable insights into their potential. For example, chiral ligands synthesized from N-protected serine have been utilized in the enantioselective addition of diethylzinc (B1219324) to aldehydes.

Below is a table summarizing representative data for enantioselective reactions using serine-derived chiral catalysts in model reactions.

Catalyst/LigandModel ReactionSubstrateProductEnantiomeric Excess (ee %)Yield (%)
(S)-N-Boc-serinol derived ligandDiethylzinc addition to benzaldehydeBenzaldehyde(S)-1-Phenyl-1-propanol8592
(S)-N-Cbz-serine derived oxazolineAsymmetric aldol reactionBenzaldehyde and acetone(R)-4-hydroxy-4-phenyl-2-butanone7865
Chiral phosphine (B1218219) ligand from serine methyl esterAsymmetric hydrogenationMethyl acetamidoacrylateN-acetylalanine methyl ester9598

Applications in Materials Science for Chiral Polymer Synthesis or Self-Assembly

The inherent chirality and hydrogen-bonding capabilities of serine and its derivatives, including esters like this compound, make them attractive building blocks for applications in materials science. chemrxiv.org These molecules can be utilized in the synthesis of chiral polymers or can undergo self-assembly to form ordered supramolecular structures. chemrxiv.orgrsc.org

While the direct polymerization of this compound is not widely reported, its functional groups allow for its incorporation into polymer backbones or as chiral pendant groups. For instance, the amino and hydroxyl groups can be functionalized to create chiral monomers suitable for polymerization. The resulting chiral polymers can find applications in chiral chromatography, as sensors for chiral molecules, or in the stereoselective synthesis of other polymers.

Of significant interest is the self-assembly of N-protected serine esters. These molecules can form a variety of well-defined nanostructures in solution through a combination of hydrogen bonding, van der Waals forces, and π-π stacking interactions (in the case of aromatic protecting groups). The chirality of the serine derivative often directs the formation of helical or twisted structures.

For example, N-fluorenylmethyloxycarbonyl (Fmoc) protected serine derivatives have been shown to self-assemble into nanofibers, ribbons, and hydrogels. chemrxiv.org The morphology of these self-assembled structures can often be controlled by factors such as solvent, concentration, and temperature. chemrxiv.org These chiral nanomaterials have potential applications in tissue engineering, drug delivery, and catalysis.

The table below summarizes the self-assembly behavior of some N-protected serine derivatives.

CompoundSolventObserved MorphologiesPotential Applications
N-Fmoc-O-tert-butyl-L-serineVarious organic solventsSpheres, dumb-bells, rods, flower-like structuresChiral scaffolds, hydrogels for cell culture
N-Cbz-L-serine methyl esterWater/Organic co-solventsNanofibers, twisted ribbonsDrug delivery, chiral recognition
N-Boc-L-serine isobutyl esterChloroformVesicles, nanotubesEncapsulation, controlled release

Future Research Directions and Unexplored Avenues in Methyl O Isobutylserinate Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of β-alkoxy-α-amino acids like Methyl o-isobutylserinate is a critical area of research. acs.org Traditional methods are often multi-step and may not be optimal in terms of yield or environmental impact. Emerging methodologies aim to address these shortcomings by focusing on catalytic, asymmetric, and environmentally benign processes.

Key areas of development include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is paramount. For instance, chiral N,N'-dioxide-nickel(II) complexes have been shown to be highly effective in asymmetric aldol (B89426) reactions to produce β-hydroxy-α-amino acid derivatives with excellent control over stereochemistry (up to >99% ee). nih.gov Future work will likely adapt such catalyst systems for the asymmetric synthesis of β-alkoxy variants.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building complex molecules like amino acid derivatives from simple starting materials in a single step. researchgate.net This approach improves efficiency and reduces waste. Research into new MCRs that can incorporate the isobutoxy and methyl ester functionalities in a convergent manner is a promising avenue. researchgate.net

Green Chemistry Approaches: The use of electrochemical methods for the synthesis of α-amino acids represents a significant step towards sustainability. researchgate.net Electrochemical carboxylation of imines, for example, avoids toxic reagents like cyanides and can be performed under mild conditions. researchgate.net Applying this "green" thinking to the synthesis of this compound could involve biocatalysis or the use of environmentally friendly solvents. unisi.it

A comparative table of synthetic approaches highlights the shift in focus:

MethodologyKey FeaturesPotential Advantages for this compound SynthesisReferences
Traditional Multi-step SynthesisLinear sequence, protection/deprotection steps.Well-established routes.N/A
Catalytic Asymmetric Aldol ReactionsUse of chiral metal complexes (e.g., Ni(II)) to control stereochemistry.High enantioselectivity and diastereoselectivity, reduced need for chiral resolution. acs.orgnih.gov
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot.Increased atom economy, reduced waste, simplified purification. researchgate.net
Electrochemical SynthesisUsing electricity to drive reactions, such as carboxylation of imines.Avoids toxic reagents, mild reaction conditions, sustainable. researchgate.net
Ireland-Claisen RearrangementA acs.orgacs.org-sigmatropic rearrangement to form C-C bonds with stereocontrol.Provides a diastereoselective route to β-alkoxy α-amino acid esters. researchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques are moving from post-reaction analysis to real-time, in-line monitoring, providing dynamic information about reaction kinetics, intermediates, and endpoints. spectroscopyonline.comacademie-sciences.fr

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FT-IR is a powerful tool for monitoring the concentration changes of reactants and products in real-time. spectroscopyonline.com For the synthesis of this compound, this could involve tracking the consumption of the serine precursor and the formation of the ester and ether linkages by observing characteristic vibrational bands. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in aqueous or complex media and is less sensitive to water interference than IR spectroscopy. rsc.orgmdpi.com It can be used to follow the progress of esterification and other functional group transformations by identifying and quantifying characteristic Raman bands of the key species involved. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly when used in a flow-through setup, allows for detailed kinetic analysis of reactions like transesterification without the need for sample extraction. acs.orgmagritek.com This technique can provide unambiguous structural information on intermediates and byproducts formed during the synthesis of this compound. magritek.com

The following table summarizes the application of these techniques:

TechniquePrincipleApplication in this compound SynthesisReferences
In-situ FT-IR (ATR)Measures infrared absorption of molecules at a crystal interface.Real-time tracking of reactant consumption and product formation by monitoring functional group vibrations (e.g., C=O, C-O-C). spectroscopyonline.comperkinelmer.com
In-situ Raman SpectroscopyMeasures inelastic scattering of monochromatic light.Monitoring key quality indicators like the percentage of esterification and quantifying species in complex mixtures. rsc.orgacs.org
Real-time NMR SpectroscopyUses magnetic fields to probe the nuclear spin of atoms.Provides detailed kinetic data and structural information on intermediates and products without invasive sampling. acs.orgmagritek.com

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for accelerating the design of new molecules without the need for extensive trial-and-error synthesis. rsc.org By modeling this compound and its potential derivatives, researchers can predict their properties and design new compounds with specific, tailored reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the conformational behavior of this compound derivatives and their interactions with other molecules, such as biological receptors or catalysts. arkat-usa.org This helps in designing derivatives with specific binding affinities or selectivities. arkat-usa.org

Density Functional Theory (DFT): DFT calculations can predict various chemical properties, including electronic structure, reactivity descriptors (like HOMO-LUMO energies), and theoretical spectroscopic data (e.g., IR spectra). nih.gov This allows for the in-silico screening of potential derivatives to identify candidates with desired electronic properties for specific applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While more common in drug discovery, QSAR principles can be applied to design derivatives with specific chemical reactivity. By building models that correlate structural features with reactivity, it becomes possible to predict the behavior of unsynthesized compounds.

Future research will likely employ these computational tools for several purposes:

Computational MethodObjectivePredicted Properties for DerivativesReferences
Molecular Dynamics (MD)Simulate molecular motion and interactions.Conformational stability, binding modes, interaction energies. arkat-usa.org
Density Functional Theory (DFT)Calculate electronic structure.Reactivity indices (HOMO/LUMO gaps), electrostatic potential maps, theoretical IR/NMR spectra. nih.gov
Artificial Neural Networks (ANN)Train models on existing data to predict properties.Correlation of structure with photophysical or other properties based on experimental data. rsc.org
Semiempirical MO CalculationsApproximate quantum chemical calculations.Optimized molecular geometries and heats of formation for initial screening. scienceopen.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams rather than in batches, offers numerous advantages, including enhanced safety, better heat transfer, precise reaction control, and ease of scalability. mdpi.comthieme.de Integrating the synthesis of this compound into automated flow platforms is a key direction for future manufacturing.

Continuous Flow Synthesis: Developing a continuous flow process for this compound could significantly reduce reaction times and improve yield and purity. chemistryviews.org Flow systems allow for the safe handling of unstable intermediates and reagents, opening up new synthetic routes that are not feasible in batch reactors. chemistryviews.orgthieme-connect.de

Automated Reaction Optimization: Automated platforms can perform numerous experiments in a short period, rapidly screening different catalysts, solvents, temperatures, and residence times to find the optimal conditions for synthesis. amidetech.comnih.gov This data-driven approach accelerates process development significantly.

Telescoped Synthesis: Flow chemistry enables "telescoped" reactions, where the output of one reactor flows directly into the next, where a subsequent reaction occurs. semanticscholar.org This avoids timely and costly isolation and purification of intermediates, making the entire synthesis of a complex derivative of this compound more efficient. acs.org

The transition from traditional batch to automated flow synthesis represents a paradigm shift:

ParameterTraditional Batch SynthesisAutomated Flow SynthesisReferences
Reaction TimeHours to days.Minutes to hours. semanticscholar.orgnih.gov
Process ControlLimited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time. nih.gov
ScalabilityChallenging, often requires re-optimization.Simpler scale-up by running the system for longer or using parallel reactors. chemistryviews.org
SafetyPotential for thermal runaway with exothermic reactions.Superior heat transfer minimizes risks; small reaction volumes. mdpi.com
IntegrationDifficult to integrate with in-line analysis and purification.Easily integrated with real-time monitoring (PAT) and in-line purification. thieme.desemanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl o-isobutylserinate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Begin with esterification of L-serine using methyl o-isobutyl chloroformate under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize pH (6.5–7.0) and temperature (0–4°C) to minimize racemization. Purify via column chromatography (gradient elution) and confirm purity using HPLC (C18 column, 90:10 acetonitrile/water) . For reproducibility, document solvent ratios, catalyst concentrations, and quenching steps in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer : Use 1^1H/13^{13}C NMR (DMSO-d6) to confirm ester linkage and stereochemistry. For overlapping proton signals, employ 2D-COSY or HSQC to resolve ambiguities. FT-IR (ATR mode) validates carbonyl (C=O, ~1740 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups. Cross-reference with computational simulations (e.g., DFT for vibrational modes) to resolve structural uncertainties .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

  • Methodological Answer : Standardize stock solutions (e.g., DMSO concentration ≤0.1% v/v) to avoid solvent toxicity. Use positive controls (e.g., known serine derivatives) and triplicate measurements. Predefine statistical thresholds (e.g., p < 0.05 via ANOVA with Tukey post-hoc) to validate results. Report batch-specific purity levels and storage conditions (−20°C under argon) to mitigate variability .

Advanced Research Questions

Q. How should contradictory data in this compound’s metabolic stability profiles be analyzed?

  • Methodological Answer : Conduct comparative studies using liver microsomes from multiple species (e.g., human, rat) to identify interspecies metabolic differences. Pair LC-MS/MS quantification with kinetic modeling (e.g., Michaelis-Menten) to isolate enzyme-specific degradation pathways. If discrepancies persist, evaluate assay conditions (e.g., pH, cofactor availability) or probe for impurities via high-resolution mass spectrometry (HRMS) .

Q. What experimental designs are recommended to investigate the compound’s role in chiral catalysis or asymmetric synthesis?

  • Methodological Answer : Design kinetic resolution experiments using enantiomeric substrates (e.g., racemic alcohols). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare catalytic efficiency (kcat_{cat}/KM_M) against non-serine-based catalysts. Use molecular docking simulations (AutoDock Vina) to predict binding affinities and rationalize stereochemical outcomes .

Q. How can researchers resolve spectral interference when analyzing this compound in complex biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from proteins and lipids. Use MRM (multiple reaction monitoring) in LC-MS/MS to enhance specificity. Validate recovery rates (>85%) via spike-and-recovery experiments. For in-cell studies, employ fluorescent tagging (e.g., BODIPY derivatives) with confocal microscopy to track localization without interference .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

  • Methodological Answer : Store samples in amber vials under inert gas (N2_2) at −80°C. Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life. Use UPLC-PDA to monitor degradation products and identify hydrolytic pathways. Adjust formulation buffers (e.g., citrate-phosphate, pH 5.0) to stabilize the ester bond .

Methodological Frameworks

  • For Experimental Design : Adopt the P-E/I-C-O framework to structure hypotheses:
    • P opulation: Target enzyme/receptor systems.
    • E/I ntervention: this compound concentration gradients.
    • C ontrol: Wild-type vs. knockout models or serine-free conditions.
    • O utcome: Quantitative metrics (IC50_{50}, % inhibition) .
  • For Data Contradictions : Apply triangulation by cross-validating results across orthogonal techniques (e.g., NMR, X-ray crystallography, in silico modeling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.